![molecular formula C14H31NO6P2S2 B14375926 Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) CAS No. 89987-02-0](/img/structure/B14375926.png)
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) is a complex organophosphorus compound It is characterized by the presence of phosphonate groups, which are known for their high affinity for calcium ions and their role in various biochemical and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) typically involves the reaction of diethylcarbamothioyl chloride with tetraethyl methylenediphosphonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further ensures the purity of the final product.
化学反応の分析
Types of Reactions
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or phosphines.
科学的研究の応用
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphonate metabolism.
Medicine: Research is ongoing into its potential use as a drug candidate for treating diseases related to calcium metabolism, such as osteoporosis.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups in the compound can mimic phosphate groups, allowing it to bind to enzymes that normally interact with phosphate-containing substrates. This binding can inhibit the enzyme’s activity, leading to various biochemical effects. The compound may also interact with calcium ions, affecting calcium-dependent pathways and processes.
類似化合物との比較
Similar Compounds
Tetraethyl methylenediphosphonate: Similar in structure but lacks the diethylcarbamothioyl group.
Bis(diethoxyphosphinyl)methane: Another related compound with similar phosphonate groups.
Uniqueness
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) is unique due to the presence of the diethylcarbamothioyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications.
特性
CAS番号 |
89987-02-0 |
|---|---|
分子式 |
C14H31NO6P2S2 |
分子量 |
435.5 g/mol |
IUPAC名 |
bis(diethoxyphosphoryl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H31NO6P2S2/c1-7-15(8-2)13(24)25-14(22(16,18-9-3)19-10-4)23(17,20-11-5)21-12-6/h14H,7-12H2,1-6H3 |
InChIキー |
IRQUEBSIKUFMFG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SC(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



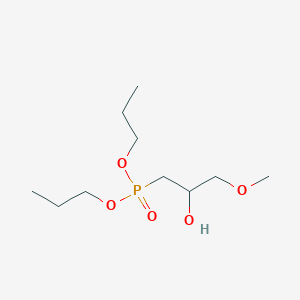
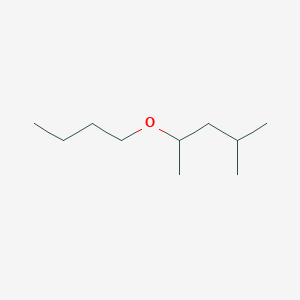
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
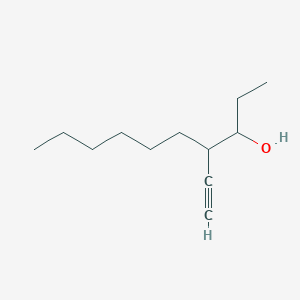

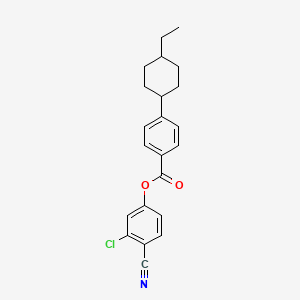
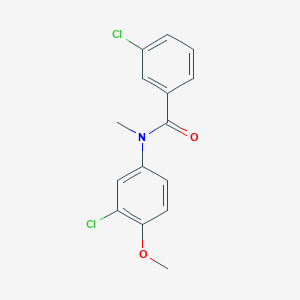
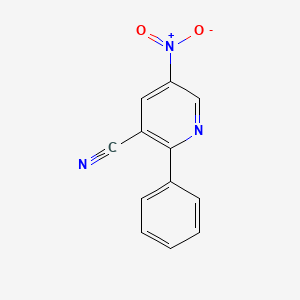
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
